2-(Bromomethyl)-4,4-diethyloxolane
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Overview
Description
2-(Bromomethyl)-4,4-diethyloxolane is an organic compound characterized by the presence of a bromomethyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,4-diethyloxolane typically involves the bromination of 4,4-diethyloxolane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is carried out in a suitable solvent like dichloromethane or acetone.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and improved yields. The use of a constant-temperature water bath reactor under illumination can enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4,4-diethyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxirane derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.
Major Products:
- Substitution reactions yield azide, thiocyanate, or alkoxy derivatives.
- Oxidation reactions produce oxirane derivatives.
- Reduction reactions result in methyl derivatives.
Scientific Research Applications
2-(Bromomethyl)-4,4-diethyloxolane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used in the modification of biomolecules for labeling or cross-linking studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4,4-diethyloxolane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating various substitution reactions. The oxolane ring provides stability to the molecule, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-(Bromomethyl)benzonitrile
- 2-(Bromomethyl)acrylate
- 2-Bromomethyl-1,3-dioxolane
Comparison: 2-(Bromomethyl)-4,4-diethyloxolane is unique due to the presence of the oxolane ring, which imparts stability and reactivity. Compared to 2-(Bromomethyl)benzonitrile, which has a nitrile group, this compound is more versatile in substitution reactions. Similarly, 2-(Bromomethyl)acrylate and 2-Bromomethyl-1,3-dioxolane have different functional groups that influence their reactivity and applications .
Properties
Molecular Formula |
C9H17BrO |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-(bromomethyl)-4,4-diethyloxolane |
InChI |
InChI=1S/C9H17BrO/c1-3-9(4-2)5-8(6-10)11-7-9/h8H,3-7H2,1-2H3 |
InChI Key |
ANXLAIMHNBIWHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(OC1)CBr)CC |
Origin of Product |
United States |
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